molecular formula C18H26N2O2 B1608013 Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate CAS No. 675602-64-9

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

Cat. No. B1608013
CAS RN: 675602-64-9
M. Wt: 302.4 g/mol
InChI Key: SSEKKSJFODDION-UHFFFAOYSA-N
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Description

“Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H26N2O2 . It is also known as “2-PYRROLIDIN-1-YLMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER” and has a molecular weight of 302.42 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H26N2O2/c21-18(22-15-16-8-2-1-3-9-16)20-13-5-4-10-17(20)14-19-11-6-7-12-19/h1-3,8-9,17H,4-7,10-15H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

BPC is widely used in scientific research due to its wide range of applications. BPC has been used in the synthesis of various organic compounds, including drugs and other therapeutic agents. BPC has also been used in the synthesis of various polymers and other materials. BPC has also been used in the synthesis of various catalysts and other materials for use in chemical and biochemical reactions.

Mechanism of Action

BPC acts as an intermediate in the synthesis of various compounds. BPC acts as a catalyst in the synthesis of various organic compounds. BPC can also act as a substrate in the synthesis of various polymers and other materials.
Biochemical and Physiological Effects
BPC has been extensively studied for its potential therapeutic uses. BPC has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases. BPC has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions. BPC has also been found to have antifungal properties, which may be beneficial in the treatment of various fungal infections.

Advantages and Limitations for Lab Experiments

The use of BPC in lab experiments has several advantages. BPC is relatively inexpensive and is readily available. BPC is also relatively stable and is easily synthesized. BPC is also non-toxic and can be used safely in lab experiments. The main limitation of BPC is that it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of BPC are still being explored. BPC has been found to have potential therapeutic uses and may be useful in the treatment of various diseases. BPC may also be useful in the synthesis of various polymers and other materials. BPC may also be useful in the synthesis of various catalysts and other materials for use in chemical and biochemical reactions. BPC may also be useful in the synthesis of various drugs and other therapeutic agents.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . The signal word for the compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22-15-16-8-2-1-3-9-16)20-13-5-4-10-17(20)14-19-11-6-7-12-19/h1-3,8-9,17H,4-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEKKSJFODDION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375215
Record name Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675602-64-9
Record name Benzyl 2-[(pyrrolidin-1-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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